molecular formula C11H13N3O2 B13121450 Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13121450
M. Wt: 219.24 g/mol
InChI Key: UNWPZGBWVKXRRP-UHFFFAOYSA-N
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Description

Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate consists of an imidazo[1,5-a]pyrimidine core with ethyl and methyl substituents, making it a unique scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dimethylimidazole with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the imidazo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position of the nitrogen atoms. They are also known for their diverse biological activities and are used in medicinal chemistry.

    Imidazo[1,5-a]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents and the resulting chemical reactivity and biological activity. Its ethyl and methyl groups provide distinct steric and electronic effects, influencing its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-12-6-9-13-7(2)5-8(3)14(9)10/h5-6H,4H2,1-3H3

InChI Key

UNWPZGBWVKXRRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC(=N2)C)C

Origin of Product

United States

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